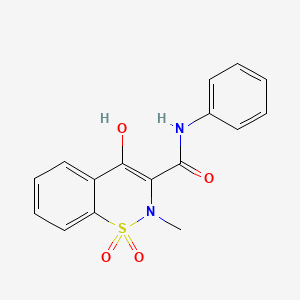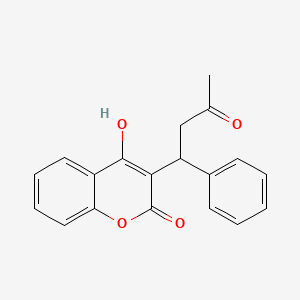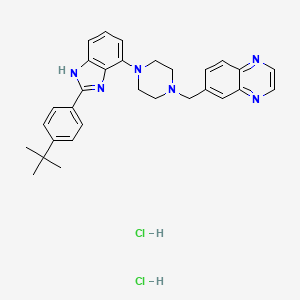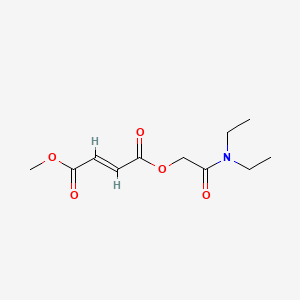
Tepilamide fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tepilamide fumarate, also known as PPC-06 or XP-23829, is an oral fumaric acid ester . It acts as a proagent of Monomethyl fumarate and is used in the research of moderate to severe chronic plaque psoriasis . It has been studied in a randomized, double-blind, placebo-controlled, multicenter study designed to assess its safety and efficacy .
Physical And Chemical Properties Analysis
Tepilamide fumarate is a solid compound . It is soluble in water (50 mg/mL) and DMSO (>125 mg/mL) . Its molecular weight is 243.26 .Aplicaciones Científicas De Investigación
Treatment of Plaque Psoriasis : Tepilamide fumarate has been studied for its effectiveness in treating moderate-to-severe plaque psoriasis. In a Phase IIb study, patients treated with tepilamide fumarate showed a significant reduction in the Psoriasis Area and Severity Index. However, gastrointestinal intolerance and infection were more common side effects in patients treated with tepilamide fumarate compared to placebo (Mrowietz et al., 2022).
Treatment of Relapsing-Remitting Multiple Sclerosis (RRMS) : Research on dimethyl fumarate, a related compound, indicates its effectiveness in reducing relapse in patients with RRMS. It has been shown to have anti-inflammatory and cytoprotective properties, potentially mediated through the activation of the nuclear factor (erythroid-derived 2)-like 2 transcriptional pathway (Burness & Deeks, 2014).
Immunomodulation in Multiple Sclerosis : Dimethyl fumarate modulates the immune system, reducing memory T cells and shifting the balance between Th1/Th17 and Th2 in patients with multiple sclerosis. This modulation might contribute to its therapeutic effects in treating relapsing forms of MS (Wu et al., 2017).
Potential Neuroprotection : Studies suggest that fumarate-based treatments, including dimethyl fumarate, have neuroprotective properties. This could be significant for conditions like MS where neurodegeneration is a concern (Sheremata et al., 2015).
Epigenetic Modification : Fumarates, including dimethyl fumarate, have been shown to be epigenetic modifiers. They can influence gene expression, which may be relevant in cancer treatment and other diseases that involve genetic and epigenetic dysregulation (Sciacovelli et al., 2016).
Direcciones Futuras
Tepilamide fumarate has shown promise in the treatment of moderate-to-severe plaque psoriasis . The topline data from clinical trials support the belief that Tepilamide fumarate may become the first approved oral prodrug of Monomethyl Fumarate for treatment of moderate to severe plaque psoriasis in the U.S . Further clinical development requirements will be discussed with the US FDA to support the approval of this product .
Propiedades
IUPAC Name |
4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-4-12(5-2)9(13)8-17-11(15)7-6-10(14)16-3/h6-7H,4-5,8H2,1-3H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUGRXRLHCCENI-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC(=O)C=CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)COC(=O)/C=C/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tepilamide fumarate | |
CAS RN |
1208229-58-6 |
Source


|
| Record name | Tepilamide fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208229586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEPILAMIDE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOS9TZ09CM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

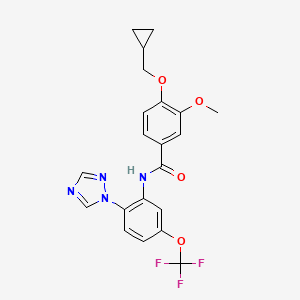
![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)

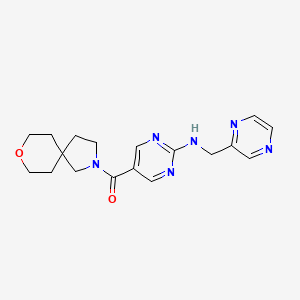
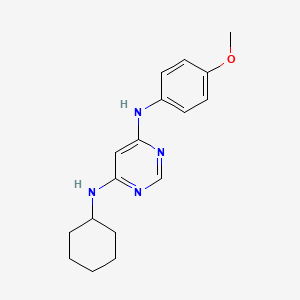
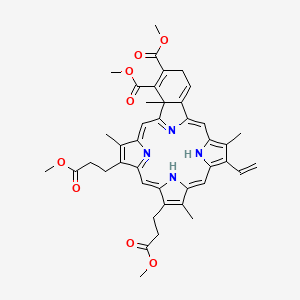
![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)
